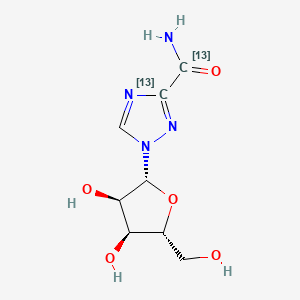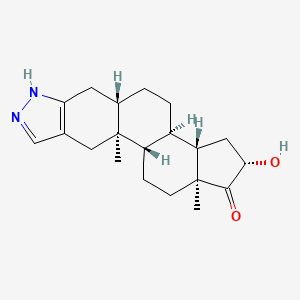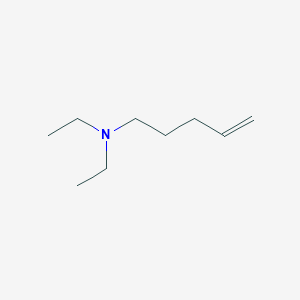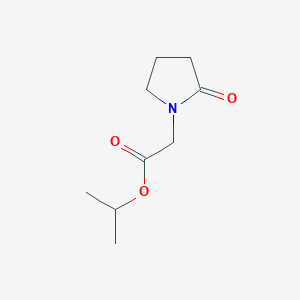
Ribavirin-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribavirin-13C2 is a stable isotope-labeled version of ribavirin, a synthetic guanosine nucleoside analog. This compound is primarily used in research to study the pharmacokinetics and metabolism of ribavirin. Ribavirin itself is known for its broad-spectrum antiviral activity against various RNA and DNA viruses, making it a valuable tool in virology and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ribavirin-13C2 involves the incorporation of carbon-13 isotopes into the ribavirin molecule. The general synthetic route for ribavirin includes the condensation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1,2,4-triazole-3-carboxamide, followed by deprotection to yield ribavirin . For this compound, the carbon-13 labeled precursors are used in the synthesis to achieve the labeled product.
Industrial Production Methods
Industrial production of ribavirin typically involves large-scale chemical synthesis using the same general route as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ribavirin-13C2, like ribavirin, undergoes various chemical reactions, including:
Oxidation: Ribavirin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the ribavirin molecule.
Substitution: Nucleophilic substitution reactions can occur at the ribose moiety or the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions involving ribavirin include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as ammonia or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the ribavirin molecule .
Wissenschaftliche Forschungsanwendungen
Ribavirin-13C2 is used extensively in scientific research, particularly in the following areas:
Chemistry: To study the chemical properties and reactivity of ribavirin.
Biology: To investigate the biological effects and metabolism of ribavirin in various organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of ribavirin in clinical settings.
Industry: To develop and optimize antiviral drugs and therapies
Wirkmechanismus
Ribavirin-13C2 exerts its effects through several mechanisms:
Inhibition of Viral RNA Synthesis: Ribavirin is phosphorylated intracellularly to form ribavirin triphosphate, which inhibits viral RNA polymerase, thereby blocking viral RNA synthesis.
RNA Mutagenesis: Ribavirin induces mutations in viral RNA, leading to error catastrophe and loss of viral viability.
Immunomodulation: Ribavirin modulates the host immune response by promoting the production of antiviral cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar antiviral properties.
Acyclovir: An antiviral drug used primarily for herpes simplex virus infections.
Remdesivir: An antiviral drug used for the treatment of COVID-19
Uniqueness
Ribavirin-13C2 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in tracing the compound’s distribution and metabolism in biological systems, offering insights that are not possible with unlabeled ribavirin .
Eigenschaften
Molekularformel |
C8H12N4O5 |
|---|---|
Molekulargewicht |
246.19 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(313C)1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1 |
InChI-Schlüssel |
IWUCXVSUMQZMFG-XHJYHLGGSA-N |
Isomerische SMILES |
C1=N[13C](=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[13C](=O)N |
Kanonische SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)

![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)


![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)



![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)

![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
